
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate is a chemical compound with the molecular formula C3H8N4O5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
The synthesis of 4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with suitable carbonyl compounds, followed by sulfonation to introduce the sulphate group . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted pyrazoles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a key building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Reactions : It is utilized as a reagent in various organic reactions due to its reactivity with other chemical species.
Biology
- Enzyme Mechanism Studies : Its reactivity makes it useful for studying enzyme mechanisms and protein interactions, helping researchers understand biochemical pathways.
- Potential Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial and antioxidant properties, making them candidates for further pharmacological studies .
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development, particularly for pharmaceuticals targeting specific diseases.
- Hair Dye Formulations : The compound is commonly used in oxidative hair dye formulations due to its ability to react with other components to develop color .
Industry
- Dyes and Pigments Production : It plays a role in the production of dyes and pigments used in various industrial applications.
- Chemical Manufacturing : The compound is also relevant in the synthesis of other industrial chemicals due to its versatile chemical properties.
Case Study 1: Hair Dye Formulation
In a study assessing the skin sensitizing potential of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate (a derivative), it was found that at a concentration of 40%, there was no sensitizing effect when applied epicutaneously. This supports its safety profile for use in cosmetic formulations .
Research into the biological activities of derivatives indicated that certain compounds demonstrated comparable antibacterial effects to first-line drugs. Structure-activity relationship studies revealed that modifications at specific positions enhance their biological profiles .
Mechanism of Action
The mechanism of action of 4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulphate can be compared with other similar compounds such as:
4,5-Diamino-1,2-dihydropyrazol-3-one: This compound lacks the sulphate group, which may affect its solubility and reactivity.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulphate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulfate (CAS No. 97358-51-5) is a compound that has garnered attention for its biological activity, particularly in the context of its use in hair dye formulations and potential genotoxic effects. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃H₈N₄O₅S
- Molar Mass : 212.18 g/mol
- Synonyms : 4,5-diamino-1,2-dihydropyrazol-3-one
Biological Activity Overview
The biological activity of 4,5-Diamino-1,2-dihydro-3-oxopyrazole sulfate can be summarized in terms of its mutagenicity, cytotoxicity, and potential applications in cosmetic formulations.
Mutagenicity and Genotoxicity
-
In Vitro Studies :
- A significant increase in chromosomal aberrations was observed in human lymphocytes without metabolic activation at concentrations of 500 µg/ml after a 24-hour treatment . This suggests that the compound may exhibit clastogenic properties under certain conditions.
- In studies involving Chinese hamster V79 cells, the compound did not induce gene mutations at the HPRT locus with metabolic activation but did show cytotoxicity at higher concentrations .
-
In Vivo Studies :
- A micronucleus test conducted on NMRI mice indicated no increase in micronucleated polychromatic erythrocytes after administration of doses up to 2000 mg/kg body weight . This suggests that while there may be cytotoxic effects at high doses, the compound does not exhibit significant clastogenicity in vivo.
Case Study 1: Hair Dye Formulations
4,5-Diamino-1,2-dihydro-3-oxopyrazole sulfate is commonly used in oxidative hair dye formulations at concentrations up to 3% . Safety assessments indicate that while it can cause skin sensitization at higher concentrations (40%), it is generally considered safe for use when formulated appropriately .
Case Study 2: Cytotoxicity Assessment
In a study assessing cytotoxicity using human peripheral blood lymphocytes:
- Concentrations tested included 50, 150, and 500 μg/ml without S9 metabolic activation.
- The results showed a dose-dependent increase in chromosomal aberrations without S9 activation, highlighting the potential risks associated with exposure to this compound in cosmetic products .
Summary Table of Biological Activities
Properties
CAS No. |
97358-51-5 |
---|---|
Molecular Formula |
C3H8N4O5S |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
4,5-diamino-1,2-dihydropyrazol-3-one;sulfuric acid |
InChI |
InChI=1S/C3H6N4O.H2O4S/c4-1-2(5)6-7-3(1)8;1-5(2,3)4/h4H2,(H4,5,6,7,8);(H2,1,2,3,4) |
InChI Key |
PQWHYMIYFPATGG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NNC1=O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.